N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
CAS No.: 1095155-43-3
Cat. No.: VC2297073
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095155-43-3 |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3 |
| Standard InChI Key | GVLPZFULNVJERP-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C2=CC=C(C=C2)CNC |
| Canonical SMILES | CC1CCCCN1C2=CC=C(C=C2)CNC |
Introduction
Chemical Structure and Properties
Basic Information
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is characterized by its distinct molecular structure, which includes a benzyl group linked to a piperidine derivative. The compound has a molecular formula of C14H22N2 and a molecular weight of approximately 218.34 g/mol . It is identified by CAS Number 1095155-43-3 .
Structural Features
The compound contains several key structural elements:
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A benzylamine group
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A 2-methylpiperidine ring
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A secondary amine functionality (N-methyl)
These structural features contribute to its chemical behavior and potential biological activities. The presence of both amine functionalities and the piperidine ring significantly influences its reactivity profiles and binding capabilities.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine |
| InChI | InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3 |
| SMILES | CC1CCCCN1C2=CC=C(C=C2)CNC |
| Physical State | Not specified in available data |
| Hazard Classification | Irritant |
Table 1: Key chemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
Synthesis Methods
General Synthetic Pathway
A potential synthetic route may include:
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Starting with an appropriate benzylamine derivative
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Coupling with 2-methylpiperidine through substitution reactions
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N-methylation of the resulting compound
For related compounds, reagents such as benzyl chloride or benzyl bromide are often used in toluene at elevated temperatures (80-110°C) . Reduction steps may employ sodium borohydride in methanol at controlled temperatures (0-5°C) .
Biological Activity and Research Findings
Related Research
Research on compounds with similar structural motifs has shown promising biological activities. For instance, certain compounds containing piperidinyl groups have demonstrated excellent anticancer activities against various cancer cell lines .
In one study, compounds with 1-methylpiperidin-4-yl groups exhibited notable activities against four cancer cell lines, suggesting that the piperidin-1-yl functionality may contribute significantly to biological activity .
| Related Compound Class | Biological Activity | Study Findings |
|---|---|---|
| Compounds with 1-methylpiperidin-4-yl groups | Anticancer activity | Excellent activities against four cancer cell lines |
| N-aryl-N derivatives with piperidinyl groups | Anticancer properties | Demonstrated significant inhibitory effects |
Table 2: Research findings on compounds with structural similarity to N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine:
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N-methyl-4-(4-methylpiperidin-1-yl)benzylamine: Contains a piperidine ring in a different position
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(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine: Contains a similar core structure but with different stereochemistry and substitution patterns
Comparative Properties
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | Reference compound | Baseline for comparison |
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine | Different methyl position on piperidine ring; Different benzyl attachment | May affect receptor binding specificity and potency |
| N-methyl-4-(4-methylpiperidin-1-yl)benzylamine | Methyl group at 4-position of piperidine | Could alter binding affinity and selectivity |
Table 3: Comparison of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine with structurally related compounds
Chemical Reactivity
Functional Group Reactivity
The reactivity of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is primarily determined by its amine functionalities:
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The secondary amine (N-methyl) can participate in:
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Alkylation reactions
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Acylation reactions
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Condensation reactions
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The piperidine nitrogen can undergo:
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Quaternization reactions
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Oxidation to N-oxide
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Coordination with metal ions
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